molecular formula C19H17IN2O B7466716 (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

Cat. No. B7466716
M. Wt: 416.3 g/mol
InChI Key: LFIIGDPHRGMMDH-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide, also known as TCS 2312, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of enamide derivatives that are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in the progression of various diseases. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, in various in vitro and in vivo models. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has also been shown to reduce the levels of oxidative stress and neuroinflammation in animal models of neurodegenerative diseases. Additionally, (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has been shown to exhibit analgesic effects in various pain models.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 in lab experiments is its high purity and stability. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 is also relatively easy to synthesize in large quantities. However, one of the limitations of using (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate its potential use in the treatment of cancer, particularly as a chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 and to optimize its synthesis method for greater yields and purity.

Synthesis Methods

The synthesis of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 involves the reaction of 2-iodoaniline and 4-isopropylbenzaldehyde with cyanoacetic acid in the presence of a base. The resulting product is then subjected to a dehydration reaction to obtain (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312. This synthesis method has been optimized to produce (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 in high yields and purity.

Scientific Research Applications

(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various in vitro and in vivo models. (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide 2312 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O/c1-13(2)15-9-7-14(8-10-15)11-16(12-21)19(23)22-18-6-4-3-5-17(18)20/h3-11,13H,1-2H3,(H,22,23)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIIGDPHRGMMDH-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

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